sodium;2-(4-fluorophenyl)acetate
CAS No.:
Cat. No.: VC13555312
Molecular Formula: C8H6FNaO2
Molecular Weight: 176.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6FNaO2 |
---|---|
Molecular Weight | 176.12 g/mol |
IUPAC Name | sodium;2-(4-fluorophenyl)acetate |
Standard InChI | InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
Standard InChI Key | YWQXFWPYMSNCQM-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC(=CC=C1CC(=O)[O-])F.[Na+] |
Canonical SMILES | C1=CC(=CC=C1CC(=O)[O-])F.[Na+] |
Introduction
Structural and Molecular Characteristics
Sodium 2-(4-fluorophenyl)acetate features a benzene ring substituted with a fluorine atom at the para position, linked to an acetic acid group neutralized by a sodium ion. The IUPAC name sodium;2-(4-fluorophenyl)acetate reflects this configuration, while its SMILES notation (C1=CC(=CC=C1F)CC(=O)[O-].[Na+]) clarifies the spatial arrangement .
Table 1: Key Molecular Properties
The fluorine atom enhances electronegativity, influencing the compound’s solubility and reactivity. Its sodium salt form improves water solubility compared to the parent acid, making it suitable for aqueous-phase reactions .
Synthesis and Industrial Preparation
The synthesis of sodium 2-(4-fluorophenyl)acetate typically involves two stages: (1) preparation of 2-(4-fluorophenyl)acetic acid and (2) its neutralization with sodium hydroxide.
Synthesis of 2-(4-Fluorophenyl)acetic Acid
The acid precursor is synthesized via Friedel-Crafts acylation, where 4-fluorophenol reacts with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include hydrolysis of 4-fluorophenylacetonitrile under acidic conditions.
Conversion to Sodium Salt
The acid is treated with stoichiometric sodium hydroxide in an aqueous or alcoholic medium:
Yields exceeding 89% have been reported under optimized conditions .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 4-Fluorophenol + Acetic Anhydride/AlCl₃ | 75–85% |
2 | NaOH (aq., 1M), 25°C, 2h | 89.5% |
Industrial-scale production often employs continuous flow reactors to enhance efficiency and purity .
Physicochemical and Pharmacokinetic Properties
The sodium salt’s physicochemical profile distinguishes it from its acidic form:
Solubility and Partitioning
-
Water Solubility: 1.39 mg/mL (0.00904 mol/L) at 25°C, significantly higher than the parent acid (0.561 mg/mL) .
-
Log P: 1.77, indicating moderate lipophilicity suitable for membrane permeation .
Pharmacokinetics
-
BBB Permeation: Yes, suggesting potential central nervous system activity .
-
Metabolic Stability: Resistant to CYP450 enzymes (CYP1A2, CYP2C19, etc.), reducing first-pass metabolism .
Chemical Reactivity and Applications
Esterification and Derivatization
The sodium salt reacts with alkyl halides or alcohols to form esters, a key step in prodrug synthesis. For example:
Such reactions are pivotal in creating fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs).
Future Directions
Further studies should explore:
-
In vivo pharmacokinetics and toxicity profiles.
-
Covalent conjugation with biomolecules for targeted drug delivery.
-
Scalable synthesis methods to reduce production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume